![molecular formula C14H19N7O2 B7497103 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide](/img/structure/B7497103.png)
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research. MTAPA belongs to the class of tetrazole-containing drugs and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide is not fully understood. However, studies suggest that 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in these processes. 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide reduces tumor growth and metastasis, and also reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its anti-cancer and anti-inflammatory effects have been well-established. However, there are also some limitations to using 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide in lab experiments. The exact mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide. One area of research could focus on improving the pharmacokinetic properties of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide, such as its bioavailability and half-life. Additionally, further studies could investigate the potential use of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide in combination with other drugs for enhanced therapeutic effects. Furthermore, research could be conducted to investigate the use of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide is a promising chemical compound that has shown potential in various scientific research applications. Its anti-cancer and anti-inflammatory effects have been well-established, and there are several future directions for research on this compound. Further studies are needed to fully understand the mechanism of action and pharmacokinetics of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide, and to investigate its potential use in combination with other drugs and as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide involves the condensation of 2-chloro-N-(propylcarbamoyl)acetamide with 3-(1-methyltetrazol-5-yl)aniline in the presence of a base. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has shown to inhibit the growth of cancer cells in vitro and in vivo, and also possesses anti-inflammatory properties. Additionally, 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been investigated for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-3-7-15-14(23)17-12(22)9-16-11-6-4-5-10(8-11)13-18-19-20-21(13)2/h4-6,8,16H,3,7,9H2,1-2H3,(H2,15,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFCMAZBSKLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(=O)CNC1=CC=CC(=C1)C2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
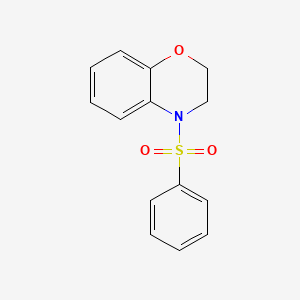
![1-[4-(Pyridine-2-carbonyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7497040.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)
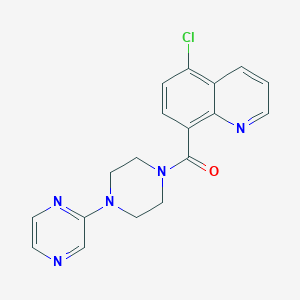
![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
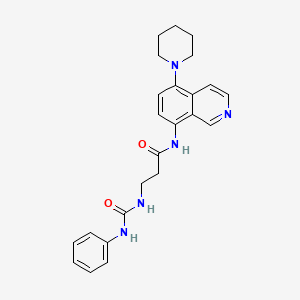
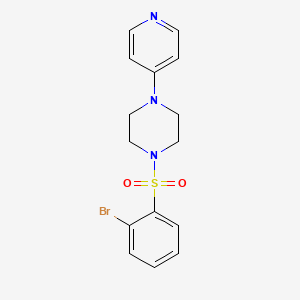
![3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B7497102.png)
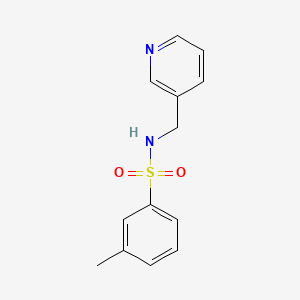
![1-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7497126.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)